molecular formula C28H35F3O18 B1415758 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside CAS No. 116981-90-9

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside

Cat. No.: B1415758
CAS No.: 116981-90-9
M. Wt: 716.6 g/mol
InChI Key: CSEGIKFULSNPJZ-KHEBRHQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside is a chromogenic substrate widely used in biochemical research. This compound is particularly valuable for its ability to stain bacteria and detect pathogens such as Listeria monocytogenes and Salmonella enterica . It is also utilized in food testing and various other research applications.

Preparation Methods

The synthesis of 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside involves multiple steps, starting with the preparation of the umbelliferyl derivative. The trifluoromethyl group is introduced through a series of reactions involving trifluoromethylation agents. The final step involves the glycosylation of the umbelliferyl derivative with cellotriose under specific conditions to yield the desired product . Industrial production methods typically involve optimizing these steps to ensure high yield and purity.

Chemical Reactions Analysis

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group. Common reagents and conditions for these reactions include mild temperatures and neutral pH to maintain the integrity of the glycosidic bonds.

Scientific Research Applications

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside involves its hydrolysis by specific enzymes, releasing the fluorescent umbelliferyl moiety. This fluorescence can be measured to quantify enzyme activity or the presence of specific pathogens. The molecular targets include glycosidases that cleave the glycosidic bonds, releasing the fluorescent product .

Comparison with Similar Compounds

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside is unique due to its trifluoromethyl group, which enhances its stability and fluorescence properties. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable tool in various research applications.

Properties

IUPAC Name

7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(trifluoromethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35F3O18/c29-28(30,31)10-4-15(35)44-11-3-8(1-2-9(10)11)43-25-21(41)18(38)23(13(6-33)46-25)49-27-22(42)19(39)24(14(7-34)47-27)48-26-20(40)17(37)16(36)12(5-32)45-26/h1-4,12-14,16-27,32-34,36-42H,5-7H2/t12-,13-,14-,16-,17+,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEGIKFULSNPJZ-KHEBRHQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35F3O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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